N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide
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Overview
Description
N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide is an organic compound characterized by the presence of chloro, methoxy, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide typically involves the reaction of 2-chloro-4,5-dimethoxyaniline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-4,5-dimethoxyphenyl)acetyl chloride
- N’-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylene]isonicotinohydrazide
- (2-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine
Uniqueness
N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14ClNO4 |
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Molecular Weight |
259.68 g/mol |
IUPAC Name |
N-(2-chloro-4,5-dimethoxyphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C11H14ClNO4/c1-15-6-11(14)13-8-5-10(17-3)9(16-2)4-7(8)12/h4-5H,6H2,1-3H3,(H,13,14) |
InChI Key |
XWPOLSYDDQKHJL-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1Cl)OC)OC |
Origin of Product |
United States |
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